molecular formula C11H11BrO5 B11058336 1-(6-Bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)ethanone

1-(6-Bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)ethanone

Cat. No.: B11058336
M. Wt: 303.11 g/mol
InChI Key: PLWAXQQRJRPAJA-UHFFFAOYSA-N
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Description

1-(6-BROMO-4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-1-ETHANONE is a synthetic organic compound characterized by the presence of a bromine atom, two methoxy groups, and a benzodioxole ring

Preparation Methods

The synthesis of 1-(6-BROMO-4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-1-ETHANONE typically involves the bromination of 4,7-dimethoxy-1,3-benzodioxole followed by the introduction of an ethanone group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. Industrial production methods may involve large-scale bromination and subsequent functionalization steps to achieve the desired compound.

Chemical Reactions Analysis

1-(6-BROMO-4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-1-ETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(6-BROMO-4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-1-ETHANONE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-BROMO-4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-1-ETHANONE involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may exert its effects by modulating enzyme activity, disrupting cellular processes, or interacting with DNA and proteins.

Comparison with Similar Compounds

1-(6-BROMO-4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-1-ETHANONE can be compared with other similar compounds, such as:

    4,7-Dimethoxy-1,3-benzodioxole: Lacks the bromine atom and ethanone group, resulting in different chemical properties and reactivity.

    6-Bromo-4,7-dimethoxy-1,3-benzodioxole: Similar structure but without the ethanone group, leading to variations in its applications and biological activities.

    1-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-1-ethanone:

These comparisons highlight the uniqueness of 1-(6-BROMO-4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-1-ETHANONE in terms of its structure, reactivity, and applications.

Properties

Molecular Formula

C11H11BrO5

Molecular Weight

303.11 g/mol

IUPAC Name

1-(6-bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)ethanone

InChI

InChI=1S/C11H11BrO5/c1-5(13)6-7(12)9(15-3)11-10(8(6)14-2)16-4-17-11/h4H2,1-3H3

InChI Key

PLWAXQQRJRPAJA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C2=C(C(=C1Br)OC)OCO2)OC

Origin of Product

United States

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